Methyl 5-(tert-butyl)isoxazole-3-carboxylate

Vue d'ensemble

Description

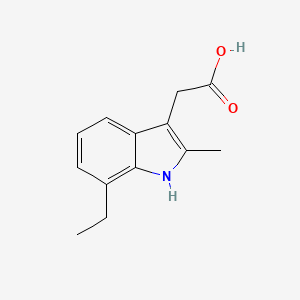

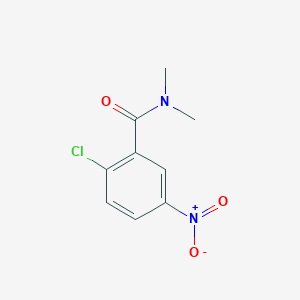

Methyl 5-(tert-butyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole class, which is characterized by a 5-membered aromatic ring containing one oxygen atom and one nitrogen atom. The tert-butyl group attached to the 5-position of the isoxazole ring increases the steric bulk of the molecule, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related methyl isoxazole carboxylates has been explored in various studies. A high-throughput synthesis method for methyl 3,5-diaryl-isoxazoline-5-carboxylates was developed, which involved a one-pot sequence of three 2-component reactions, yielding a diverse 160-membered library of compounds . Additionally, the synthesis of chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, has been reported, which can be used for the preparation of enantiomerically pure compounds . These methodologies highlight the potential for synthesizing a variety of isoxazole derivatives, including those with tert-butyl groups.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been determined using X-ray crystallography. For instance, the structure of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine was elucidated, revealing intramolecular and intermolecular contacts that could affect the compound's reactivity and interactions . Similarly, the crystal structures of various isoxazol-5(4H)-ones have been analyzed, providing insights into the tautomeric forms and potential oxidation products of these molecules .

Chemical Reactions Analysis

Isoxazole compounds undergo a range of chemical reactions. The bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate, for example, has been studied, leading to the synthesis of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, which serves as a precursor for further functionalization . The chemistry of 3-oxygenated isoxazoles has also been investigated, revealing unexpected rearrangement products upon treatment with ethyl chloroacetate under basic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of tert-butyl groups can increase the lipophilicity and steric hindrance of the molecule, which may affect its solubility, boiling point, and stability. The reactivity of the isoxazole ring can be modulated by substituents, as seen in the synthesis of various isoxazole carboxamides and pyrazole-fused isoxazoles . The kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate to obtain enantiomerically pure amino derivatives further demonstrates the impact of substituents on the properties and reactivity of these compounds .

Applications De Recherche Scientifique

Chemistry and Structural Studies

Isoxazole Chemistry : The compound has been used in the study of the chemistry of 3-oxygenated isoxazoles. This includes the formation of products like ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate and (RS)-2,4,4-trimethyl-3-oxopentanamide (Brehm et al., 1991).

Synthesis of Isoxazole-Fused Heterocycles : It's used in the synthesis of isoxazole-fused heterocycles. This process involved bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate, which is a precursor for obtaining 3-aryl-5-formyl-isoxazole-4-carboxylate (Roy et al., 2004).

Enantioselective Synthesis : The compound has been utilized in the enantioselective synthesis of isoxazole amino acids, which are challenging to prepare in enantiopure form. This includes the synthesis of (S)- and (R)-bromohomoibotenic acid and (S)- and (R)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl) propionic acid (Pajouhesh & Curry, 1998).

Biochemical and Pharmaceutical Research

Anticonvulsant Activity : Investigations into the anticonvulsant activity in mice and rats have been conducted. This includes studies on compounds like 3-((5-methylisoxazol-3-yl)amino)-5-methylcyclohex-2-enone (Jackson et al., 2012).

Malonyl-CoA Decarboxylase Inhibitors : Discovery of malonyl-coenzyme A decarboxylase (MCD) inhibitors is described, involving derivatives such as tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate. These inhibitors may be useful for treating ischemic heart diseases (Cheng et al., 2006).

Mécanisme D'action

The mechanism of action of isoxazole derivatives can vary depending on their structure and the context in which they are used. Some isoxazole derivatives have been reported to act as anticancer agents through various mechanisms such as inducing apoptosis, aromatase inhibition, disturbing tubulin congregation, topoisomerase inhibition, HDAC inhibition, and ERα inhibition .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Propriétés

IUPAC Name |

methyl 5-tert-butyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-9(2,3)7-5-6(10-13-7)8(11)12-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDWJFBDDMURCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403434 | |

| Record name | Methyl 5-tert-butyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

517870-22-3 | |

| Record name | Methyl 5-(1,1-dimethylethyl)-3-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517870-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-tert-butyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

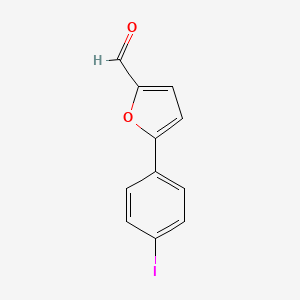

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B1308635.png)

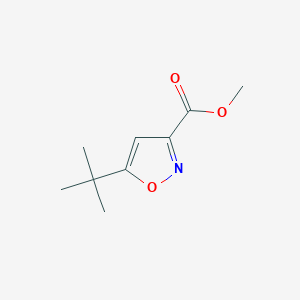

![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1308646.png)

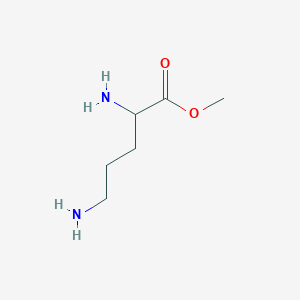

![Ethyl 3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B1308666.png)

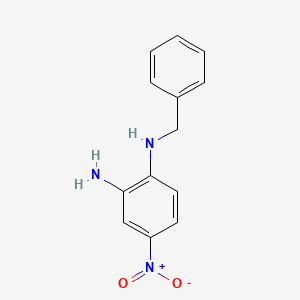

![5-phenyl-2-{[(E)-2-thienylmethylidene]amino}-3-furonitrile](/img/structure/B1308670.png)